

# AZ1495: A Potent IRAK4 Inhibitor - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AZ1495** is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical upstream kinase in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key therapeutic target for a range of inflammatory diseases and certain cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **AZ1495**. Detailed experimental protocols for key assays and relevant signaling pathways are also presented to support further research and development efforts.

#### **Chemical Structure and Physicochemical Properties**

**AZ1495**, a weak base, possesses a pyrazolopyrimidine core, a common scaffold for kinase inhibitors. Its chemical structure and key physicochemical properties are summarized below.



Property	Value	Reference
Chemical Structure	C21H31N5O2	[1]
Molecular Formula	C21H31N5O2	[1]
Molecular Weight	385.5 g/mol	[1]
CAS Number	2196204-23-4	[1]
Appearance	Powder	[1]
Solubility	Soluble in DMSO (≥ 5 mg/mL), Insoluble in water and ethanol	[1]
Description	A weak base	[2]

## **Biological Activity and Mechanism of Action**

**AZ1495** is a highly potent inhibitor of IRAK4 and also exhibits activity against IRAK1. The inhibition of IRAK4 kinase activity disrupts the downstream signaling cascade, leading to the suppression of pro-inflammatory cytokine production and induction of apoptosis in certain cancer cell lines.

**Kinase Inhibition** 

Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
IRAK4	Enzymatic Assay	5	0.7	[1][2]
IRAK1	Enzymatic Assay	23	-	[1][2]
IRAK4	Cellular Assay	52	-	[2]

# **Cellular Activity**

**AZ1495** has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival, in a dose-dependent manner in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines.[2] This inhibition of NF-κB signaling can induce cell death, particularly when used in combination with other targeted agents like BTK inhibitors.[2]



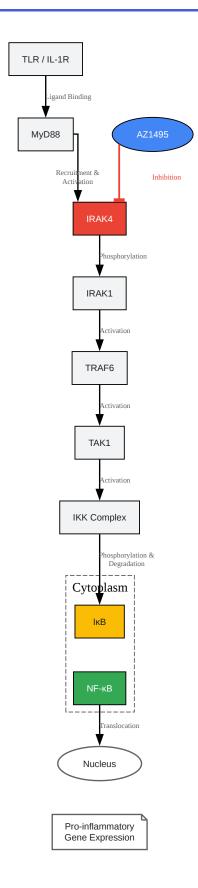
#### In Vivo Activity

In a mouse model of ABC-DLBCL, oral administration of **AZ1495** in combination with the BTK inhibitor ibrutinib led to tumor regression.[2]

## **Signaling Pathway**

**AZ1495** targets the IRAK4 kinase within the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. The binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to its receptor triggers the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to a downstream cascade that culminates in the activation of the transcription factor NF-κB and the production of inflammatory cytokines.





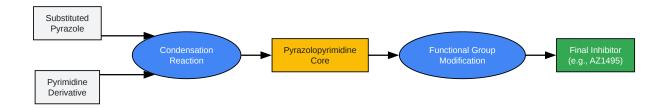
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Caption: IRAK4 Signaling Pathway and the inhibitory action of AZ1495.



# Experimental Protocols Representative Synthesis of a Pyrazolopyrimidine IRAK4 Inhibitor

While the precise synthetic route for **AZ1495** is proprietary, a general method for the synthesis of similar pyrazolopyrimidine IRAK4 inhibitors often involves the condensation of a substituted pyrazole with a pyrimidine derivative, followed by functional group manipulations to introduce the desired side chains.



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Caption: A generalized workflow for the synthesis of pyrazolopyrimidine inhibitors.

#### **IRAK4 Kinase Inhibition Assay (Luminescent)**

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

- Reagent Preparation:
  - Prepare a 1x kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
  - Dilute recombinant human IRAK4 enzyme to the desired concentration in kinase assay buffer.
  - Prepare a solution of the kinase substrate (e.g., Myelin Basic Protein) and ATP in kinase assay buffer.



- Prepare serial dilutions of AZ1495 in DMSO, followed by a final dilution in kinase assay buffer.
- Assay Procedure (96-well plate format):
  - Add 5 μL of the diluted AZ1495 or vehicle (DMSO) to the appropriate wells.
  - Add 10 μL of the IRAK4 enzyme solution to each well.
  - Initiate the kinase reaction by adding 10 μL of the substrate/ATP mixture to each well.
  - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  - Stop the reaction and measure ADP formation using a commercial ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
  - Read the luminescence on a plate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of AZ1495 relative to the vehicle control.
  - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

#### NF-kB Cellular Assay (Reporter Gene)

This assay measures the activity of the NF-kB signaling pathway in cells.

- Cell Culture and Transfection:
  - Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
  - Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
- Assay Procedure:



- Seed the transfected cells into a 96-well plate and allow them to adhere.
- Treat the cells with serial dilutions of AZ1495 for a specified pre-incubation time.
- Stimulate the cells with an NF-κB activator (e.g., IL-1β or LPS) for a defined period.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dualluciferase reporter assay system.

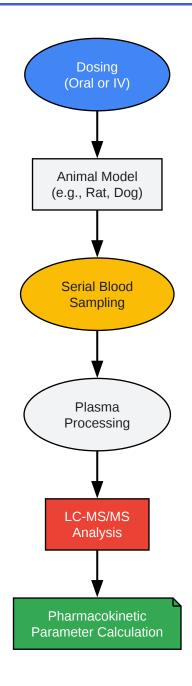
#### • Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
- Calculate the percentage of inhibition of NF-kB activity for each concentration of AZ1495 compared to the stimulated control.
- Determine the IC50 value from the dose-response curve.

#### In Vivo Pharmacokinetic Study Workflow

The following represents a general workflow for assessing the pharmacokinetic properties of a compound like **AZ1495** in preclinical animal models.





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Caption: A generalized workflow for in vivo pharmacokinetic studies.

#### Oral Administration (Rat):

- Fast male Sprague-Dawley rats overnight.
- Administer AZ1495, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), by oral gavage at a specific dose (e.g., 5 mg/kg).[2]



- Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
- Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

Intravenous Administration (Dog):

- Administer AZ1495, dissolved in a suitable vehicle, as an intravenous bolus injection into the cephalic vein of beagle dogs at a specific dose (e.g., 1 mg/kg).[2]
- Collect blood samples from the contralateral cephalic vein at various time points.
- · Process and store the plasma samples as described for the rat study.

Sample Analysis and Pharmacokinetic Calculations:

- Quantify the concentration of AZ1495 in plasma samples using a validated LC-MS/MS method.
- Calculate key pharmacokinetic parameters such as clearance (CI), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using non-compartmental analysis.

#### Conclusion

**AZ1495** is a potent and selective IRAK4 inhibitor with demonstrated in vitro and in vivo activity. Its favorable physicochemical and pharmacological profiles make it a valuable research tool for investigating the role of IRAK4 in various disease states and a promising lead compound for the development of novel therapeutics. The experimental protocols and pathway information provided in this guide are intended to facilitate further exploration of **AZ1495** and its potential clinical applications.

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